Cas no 496-06-0 (1-(3-furanyl)-1,4-Pentanedione)
496-06-0 structure
Product Name:1-(3-furanyl)-1,4-Pentanedione
CAS No:496-06-0
MF:C9H10O3
MW:166.173902988434
MDL:MFCD01709274
CID:329413
PubChem ID:100689
Update Time:2025-04-19
1-(3-furanyl)-1,4-Pentanedione Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-furanyl)-1,4-Pentanedione
- 1-(FURAN-3-YL)PENTANE-1,4-DIONE
- 1,4-Pentanedione,1-(3-furanyl)-
- 1-(3-Furyl)-1,4-pentanedione
- 1,4-Pentanedione, 1-(3-furyl)-
- 1-[3]Furyl-pentan-1,4-dion
- 1-[3]furyl-pentane-1,4-dione
- 1-furan-3-yl-pentane-1,4-dione
- 3-< 1,4-Dioxo-pentyl> -furan
- BRN 0125898
- Ipomeanin
- Ipomeanine
- 1,4-Pentanedione, 1-(3-furanyl)- (9CI)
- 5-17-11-00137 (Beilstein Handbook Reference)
- beta-(gamma-Oxovaleroyl)furan
- 496-06-0
- NSC-347116
- UNII-3137OSG29L
- 1,4-Pentanedione, 1-(3-furanyl)-
- 1-(uran-3-yl)pentane-1,4-dione
- NSC 347116
- AKOS006279862
- NSC347116
- DTXSID50197919
- CHEBI:173750
- .BETA.-(.GAMMA.-OXOVALEROYL)FURAN
- A871776
- SCHEMBL17393680
- 3137OSG29L
- 1,4-Pentanedione, 1-(3-furanyl)-(9CI)
- DTXCID60120410
- DB-290889
-
- MDL: MFCD01709274
- Inchi: 1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3
- InChI Key: VUENWDJSJYJARL-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1)C(CCC(C)=O)=O
Computed Properties
- Exact Mass: 166.063
- Monoisotopic Mass: 166.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 47.3A^2
Experimental Properties
- Density: 1.1097 (rough estimate)
- Melting Point: 42.5°C
- Boiling Point: 282°C at 760 mmHg
- Flash Point: 127°C
- Refractive Index: 1.4371 (estimate)
- PSA: 47.28
- LogP: 1.83150
1-(3-furanyl)-1,4-Pentanedione Pricemore >>
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| Chemenu | CM195680-1g |
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| eNovation Chemicals LLC | K08093-5g |
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| eNovation Chemicals LLC | K08093-2g |
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| eNovation Chemicals LLC | K08093-10g |
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| A2B Chem LLC | AG51708-1g |
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| A2B Chem LLC | AG51708-5g |
1-(Furan-3-yl)pentane-1,4-dione |
496-06-0 | 95.00% | 5g |
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| eNovation Chemicals LLC | K08093-1g |
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496-06-0 | 97% | 1g |
$430 | 2025-02-27 |
1-(3-furanyl)-1,4-Pentanedione Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:496-06-0)1-(3-furanyl)-1,4-Pentanedione
Order Number:A871776
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:30
Price ($):565.0
Email:sales@amadischem.com
1-(3-furanyl)-1,4-Pentanedione Related Literature
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1. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxanDavid Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
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2. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxanDavid Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
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3. 735. The synthesis of (±)-ipomeamarone [(±)-ngaione] and its steric isomersTakashi Kubota,Teruo Matsuura J. Chem. Soc. 1958 3667
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G. Baddeley,W. Cocker,G. W. Kenner,M. C. Whiting,J. D. Loudon,W. Klyne,J. T. Edward,A. R. Pinder,J. C. P . Schwarz,G. R. Barker,R. N. Haszeldine Annu. Rep. Prog. Chem. 1954 51 153
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:496-06-0)1-(3-furanyl)-1,4-Pentanedione
Purity:99%
Quantity:1g
Price ($):565.0